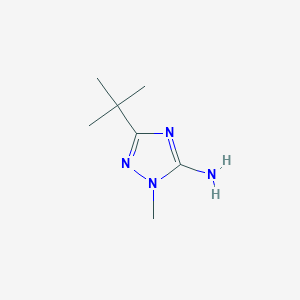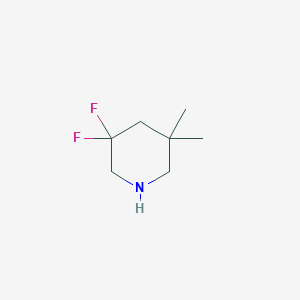
3,3-Difluoro-5,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-5,5-dimethylpiperidine is a chemical compound that has gained significant attention in scientific research due to its unique structure and properties. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of two fluorine atoms and two methyl groups on the piperidine ring imparts distinct chemical and physical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5,5-dimethylpiperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of 5,5-dimethylpiperidine using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-5,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoro-5,5-dimethylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound can inhibit specific enzymes or activate receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoropyridine
- 3,5-Dimethylpiperidine
- 3,3-Difluoro-5,5-dimethylpyrrolidine
Uniqueness
Compared to similar compounds, 3,3-Difluoro-5,5-dimethylpiperidine stands out due to its unique combination of fluorine and methyl groups on the piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
3,3-difluoro-5,5-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)3-7(8,9)5-10-4-6/h10H,3-5H2,1-2H3 |
InChI Key |
SBXPEKUXSJNQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



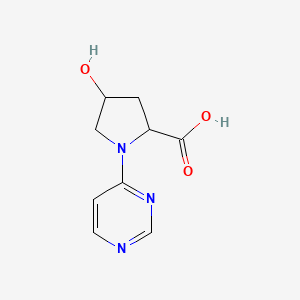

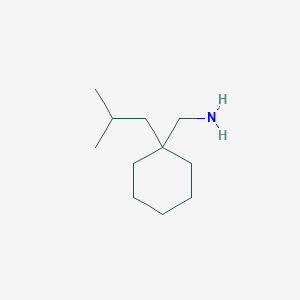


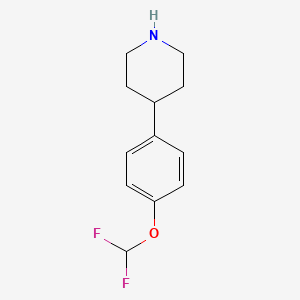
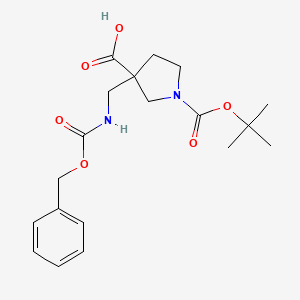


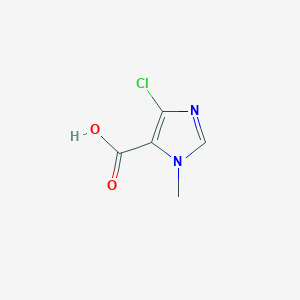
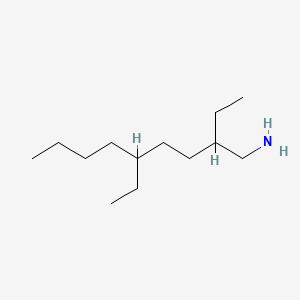
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
